molecular formula C15H12O4 B6369415 2-(4-Methoxycarbonylphenyl)benzoic acid, 95% CAS No. 408366-35-8

2-(4-Methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6369415
CAS RN: 408366-35-8
M. Wt: 256.25 g/mol
InChI Key: BIOSGNYHQZTYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxycarbonylphenyl)benzoic acid (MCPB) is a phenyl benzoic acid derivative that has been extensively studied due to its wide range of applications in scientific research. This organic compound has a wide range of uses in biochemical and physiological studies, and is also used in laboratory experiments. MCPB is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. It is an important intermediate in the synthesis of various drugs, and has been used in the synthesis of a variety of other compounds.

Mechanism of Action

2-(4-Methoxycarbonylphenyl)benzoic acid, 95% is an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of many drugs, and 2-(4-Methoxycarbonylphenyl)benzoic acid, 95% inhibits the activity of this enzyme, which can lead to an increase in the concentration of certain drugs in the body. 2-(4-Methoxycarbonylphenyl)benzoic acid, 95% can also inhibit the activity of other enzymes, such as cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2D6 (CYP2D6).
Biochemical and Physiological Effects
2-(4-Methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 2C9 (CYP2C9), cytochrome P450 3A4 (CYP3A4), and cytochrome P450 2D6 (CYP2D6). In addition, 2-(4-Methoxycarbonylphenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(4-Methoxycarbonylphenyl)benzoic acid, 95% has also been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

2-(4-Methoxycarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity. It is also soluble in organic solvents, such as ethanol and methanol, which makes it easy to use in experiments. However, 2-(4-Methoxycarbonylphenyl)benzoic acid, 95% is also sensitive to light and air, and can degrade over time if not stored properly.

Future Directions

The future of 2-(4-Methoxycarbonylphenyl)benzoic acid, 95% research is promising. Further studies are needed to better understand its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research is needed to explore the potential applications of 2-(4-Methoxycarbonylphenyl)benzoic acid, 95% in drug synthesis and in the treatment of various diseases. Additionally, further studies are needed to explore the potential use of 2-(4-Methoxycarbonylphenyl)benzoic acid, 95% in the development of new drugs and in the treatment of various medical conditions. Finally, further research is needed to explore the potential use of 2-(4-Methoxycarbonylphenyl)benzoic acid, 95% in the synthesis of various compounds, such as antibiotics and anticonvulsants.

Synthesis Methods

2-(4-Methoxycarbonylphenyl)benzoic acid, 95% can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-methoxybenzaldehyde with benzoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of products, including 2-(4-Methoxycarbonylphenyl)benzoic acid, 95%. The mixture can then be separated by column chromatography or recrystallization.

Scientific Research Applications

2-(4-Methoxycarbonylphenyl)benzoic acid, 95% has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used to study the effects of various compounds on the activity of enzymes and other proteins, as well as to study the structure and function of proteins. 2-(4-Methoxycarbonylphenyl)benzoic acid, 95% has also been used in the synthesis of various drugs, such as antibiotics, anticonvulsants, and anti-inflammatory agents.

properties

IUPAC Name

2-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(16)17/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOSGNYHQZTYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683317
Record name 4'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

408366-35-8
Record name 4'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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